molecular formula C9H9FN4 B13986989 Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]- CAS No. 78604-18-9

Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-

Katalognummer: B13986989
CAS-Nummer: 78604-18-9
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: XDTFDUWIVGMUSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a hydrazinyl group and a fluoroethylimino moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile typically involves the reaction of 4-cyanophenylhydrazine hydrochloride with 2-fluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, may be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluoroethylimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The fluoroethylimino group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The nitrile group can also participate in various biochemical pathways, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzoate
  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzenesulfonamide
  • 4-(2-(2-fluoroethylimino)hydrazinyl)benzamide

Uniqueness

4-(2-(2-fluoroethylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

78604-18-9

Molekularformel

C9H9FN4

Molekulargewicht

192.19 g/mol

IUPAC-Name

4-[2-(2-fluoroethylimino)hydrazinyl]benzonitrile

InChI

InChI=1S/C9H9FN4/c10-5-6-12-14-13-9-3-1-8(7-11)2-4-9/h1-4H,5-6H2,(H,12,13)

InChI-Schlüssel

XDTFDUWIVGMUSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)NN=NCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.